molecular formula C28H18BF5N2O4 B569273 (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- CAS No. 956296-69-8

(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-

Cat. No.: B569273
CAS No.: 956296-69-8
M. Wt: 552.264
InChI Key: HIHVCWVLLXKIRM-UHFFFAOYSA-N
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Description

Historical Context of Boron Dipyrromethene Fluorophore Development

The foundation of boron dipyrromethene chemistry was established in 1968 when Treibs and Kreuzer first synthesized the parent compound 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene. This seminal work introduced a new class of fluorescent dyes that would eventually become one of the most versatile and widely studied fluorophore families in modern photochemistry. The original synthesis involved two distinct approaches: the boron trifluoride-catalyzed condensation of 2,5-dimethylpyrrole with acetic anhydride, yielding symmetric dyes in modest yields below ten percent, and the more practical method involving treatment of dipyrromethene precursors with triethylamine and boron trifluoride etherate complex, achieving yields between fifty-five and eighty percent.

The early recognition of boron dipyrromethene compounds' exceptional properties stemmed from their unique combination of intense absorption coefficients, sharp emission bands, high fluorescence quantum yields, and remarkable chemical stability under various environmental conditions. These characteristics distinguished them from other fluorophore families available at the time, particularly in their resistance to photobleaching and pH-induced spectral changes. The stability of the boron-nitrogen coordination bonds within the dipyrromethene framework provided a rigid, planar structure that minimized non-radiative decay pathways and maintained consistent photophysical behavior across diverse chemical environments.

During the initial decades following their discovery, boron dipyrromethene dyes found primary applications as laser dyes and biological labeling agents. The development of efficient synthetic methodologies for introducing various substituents at the 2,6-positions, 3,5-positions, and meso-position of the core structure enabled systematic tuning of absorption and emission wavelengths. This structural versatility, combined with the inherent photostability, established boron dipyrromethene compounds as indispensable tools in fluorescence-based analytical techniques and optical technologies.

The evolution from simple synthetic curiosities to sophisticated molecular platforms occurred gradually as researchers recognized the potential for structural modification to enhance specific properties. The introduction of electron-donating and electron-withdrawing substituents at strategic positions allowed for systematic red-shifting of absorption maxima, while the development of asymmetric derivatives provided access to compounds with enhanced solvatochromic behavior and environmental sensitivity. These advances laid the groundwork for the more complex heterocycle-fused architectures that would emerge in subsequent decades.

Evolution of Heterocycle-Fused Boron Dipyrromethene Architectures

The progression toward heterocycle-fused boron dipyrromethene structures represented a paradigm shift in fluorophore design, moving beyond simple substitution patterns to fundamental core modifications that dramatically expanded the accessible photophysical parameter space. The primary motivation for developing fused architectures arose from the limitations of classical boron dipyrromethene compounds, particularly their absorption maxima typically restricted to wavelengths below 550 nanometers and their tendency toward aggregation-induced quenching in condensed phases.

Benzene-fused boron dipyrromethene derivatives emerged as the first major class of extended conjugation systems, with [a]-benzofused and [b]-benzofused variants offering distinct advantages in terms of synthetic accessibility and photophysical properties. The [a]-benzofused systems, characterized by fusion at the pyrrole alpha positions, provided significant bathochromic shifts while maintaining high fluorescence quantum yields. These compounds demonstrated superior photochemical stability compared to bis-styryl derivatives commonly used to achieve similar wavelength extensions. The four main synthetic strategies developed for accessing [a]-benzofused variants included direct cyclization approaches and routes proceeding through dihydroisoindole intermediates.

The development of [b]-fused architectures, where aromatic rings are attached at the beta positions of the pyrrole rings, offered complementary advantages in terms of electronic structure modification and synthetic versatility. These systems exhibited particularly pronounced near-infrared absorption characteristics, with some derivatives achieving absorption maxima beyond 650 nanometers while retaining appreciable fluorescence quantum yields. The electronic communication between the fused aromatic systems and the boron dipyrromethene core resulted in significant stabilization of the excited states and enhanced intersystem crossing efficiency in appropriately designed molecules.

Heterocyclic fusion introduced additional dimensions of structural and electronic diversity beyond simple benzene incorporation. Thiophene-fused boron dipyrromethene compounds emerged as particularly promising candidates for near-infrared applications, with thieno[3,2-b]pyrrole-fused derivatives demonstrating absorption maxima extending beyond 800 nanometers. The electron-rich nature of thiophene rings provided strong donor character that complemented electron-withdrawing substituents at the meso position, creating push-pull electronic systems with exceptional nonlinear optical properties.

The systematic exploration of five-membered heterocycle incorporation revealed significant structure-property relationships that guided subsequent molecular design efforts. Pyrrole, thiophene, and furan substituents at the meso position demonstrated distinct effects on electronic properties, with furan derivatives showing the most pronounced bathochromic shifts due to enhanced planarity and π-delocalization compared to their aryl-substituted analogs. The X-ray crystallographic analysis of meso-furyl derivatives confirmed greater coplanarity between the heterocyclic substituent and the boron dipyrromethene core, facilitating extended conjugation and red-shifted absorption characteristics.

Significance of Furo[3,2-b]pyrrole Integration in Fluorescent Scaffolds

The incorporation of furo[3,2-b]pyrrole units into boron dipyrromethene architectures represents a sophisticated approach to achieving near-infrared absorption while maintaining structural integrity and synthetic accessibility. Furo[3,2-b]pyrrole represents a unique bicyclic heterocycle that combines the electron-rich character of furan with the extended conjugation potential of fused pyrrole systems. This structural motif provides several distinct advantages over alternative heterocyclic fusion patterns, including enhanced planarity, reduced steric hindrance, and favorable frontier molecular orbital energy levels.

The electronic structure of furo[3,2-b]pyrrole-fused boron dipyrromethene compounds exhibits characteristics that distinguish them from both simple furan-substituted and thiophene-fused analogs. The oxygen atom in the furan ring contributes electron density through resonance while avoiding the steric complications associated with sulfur-containing heterocycles. This results in more predictable electronic behavior and improved compatibility with diverse substitution patterns at peripheral positions. The rigid bicyclic structure enforces planarity across the extended π-system, minimizing conformational flexibility that could lead to non-radiative decay pathways.

Photophysical investigations of furo[3,2-b]pyrrole-derived boron dipyrromethene compounds have revealed exceptional properties that make them particularly suitable for advanced fluorescence applications. These systems typically exhibit absorption maxima in the 650-700 nanometer range, placing them in the optimal window for biological imaging applications where tissue transparency is maximized and autofluorescence interference is minimized. The emission characteristics are correspondingly red-shifted, with quantum yields often exceeding 0.5 in appropriate solvents, indicating efficient radiative decay processes.

The synthetic accessibility of furo[3,2-b]pyrrole-derived scaffolds has been enhanced through the development of streamlined synthetic routes that avoid the isolation of unstable intermediates. The use of pre-formed furo[3,2-b]pyrrole building blocks allows for more predictable reaction outcomes and higher overall yields compared to approaches requiring in situ heterocycle formation. This synthetic robustness has enabled the preparation of libraries of structurally related compounds for systematic structure-activity relationship studies.

The chemical stability of furo[3,2-b]pyrrole-fused boron dipyrromethene compounds under photochemical stress conditions represents another significant advantage over alternative near-infrared fluorophores. Extended irradiation experiments have demonstrated minimal photodegradation even under intense illumination conditions, suggesting that the fused heterocyclic framework provides effective protection against oxidative damage pathways that commonly affect other extended conjugation systems. This photostability, combined with the favorable absorption and emission characteristics, positions these compounds as leading candidates for demanding applications requiring sustained fluorescence performance.

Overview of 8-Desphenyl-8-trifluoromethyl Boron Dipyrromethene Chemistry

The replacement of traditional phenyl substituents at the meso position with trifluoromethyl groups represents a strategic modification that profoundly influences both the electronic structure and practical utility of boron dipyrromethene fluorophores. Trifluoromethyl substitution introduces a strongly electron-withdrawing character that stabilizes the lowest unoccupied molecular orbital while simultaneously increasing the lipophilicity and chemical inertness of the resulting compounds. This modification has proven particularly valuable in the context of heterocycle-fused architectures where the electron-rich nature of the fused rings requires balancing with electron-poor substituents to achieve optimal photophysical behavior.

The synthetic approaches to meso-trifluoromethyl boron dipyrromethene compounds have evolved to incorporate trifluoroacetic acid-mediated condensation reactions that directly introduce the trifluoromethyl group during dipyrromethene formation. This methodology eliminates the need for post-synthetic modification of preformed boron dipyrromethene cores, which often results in harsh reaction conditions and reduced yields. The direct incorporation approach typically involves the reaction of appropriately substituted pyrrole derivatives with trifluoroacetic anhydride under acidic conditions, followed by boron difluoride complexation to yield the target fluorophores in moderate to good yields.

The electronic effects of meso-trifluoromethyl substitution extend beyond simple inductive withdrawal, influencing the entire electronic structure of fused boron dipyrromethene systems. Computational studies have revealed that the trifluoromethyl group significantly alters the distribution of electron density in both ground and excited states, leading to enhanced charge-transfer character in the optical transitions. This electronic redistribution contributes to the observed environmental sensitivity of trifluoromethyl-substituted compounds, making them valuable as polarity-sensitive fluorescent probes.

The photophysical properties of 8-desphenyl-8-trifluoromethyl derivatives demonstrate systematic trends that can be correlated with the nature of additional substituents and the degree of π-system extension. In general, these compounds exhibit reduced fluorescence quantum yields in polar solvents due to enhanced non-radiative decay processes, while maintaining high quantum yields in nonpolar environments. This solvatochromic behavior has been attributed to twisted intramolecular charge transfer mechanisms that become more favorable in the presence of the electron-withdrawing trifluoromethyl group.

Compound Type Absorption Maximum (nm) Emission Maximum (nm) Quantum Yield Stokes Shift (nm)
Simple Trifluoromethyl 580-620 610-650 0.7-0.9 20-30
Thieno-fused Trifluoromethyl 650-750 680-790 0.3-0.7 25-40
Furo-fused Trifluoromethyl 630-700 650-720 0.5-0.8 15-25
Benzo-fused Trifluoromethyl 600-680 620-700 0.6-0.9 18-35

The applications of meso-trifluoromethyl boron dipyrromethene compounds have expanded rapidly due to their unique combination of spectroscopic properties and chemical stability. In biological imaging applications, the trifluoromethyl group serves as both a solubilizing element and a potential nuclear magnetic resonance marker, enabling multimodal imaging approaches. The enhanced lipophilicity facilitates cellular uptake while the chemical inertness ensures minimal interference with biological processes during imaging procedures.

The electrochemical properties of trifluoromethyl-substituted compounds reveal characteristic features that distinguish them from their phenyl-substituted analogs. The electron-withdrawing nature of the trifluoromethyl group results in more positive oxidation potentials and more negative reduction potentials, creating larger electrochemical bandgaps that correlate with the observed optical properties. These electrochemical characteristics make trifluoromethyl derivatives particularly suitable for applications in organic photovoltaic devices where precise energy level alignment is critical for efficient charge transfer processes.

Properties

CAS No.

956296-69-8

Molecular Formula

C28H18BF5N2O4

Molecular Weight

552.264

InChI

InChI=1S/C28H18BF5N2O4/c1-37-17-7-3-15(4-8-17)23-11-19-25(39-23)13-21-27(28(30,31)32)22-14-26-20(36(22)29(33,34)35(19)21)12-24(40-26)16-5-9-18(38-2)10-6-16/h3-14H,1-2H3

InChI Key

HIHVCWVLLXKIRM-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=CC3=C2C=C(O3)C4=CC=C(C=C4)OC)C(=C5[N+]1=C6C=C(OC6=C5)C7=CC=C(C=C7)OC)C(F)(F)F)(F)F

Synonyms

8-Desphenyl-8-trifluoromethyl Bodipy 8

Origin of Product

United States

Preparation Methods

DAST-Mediated Deoxyfluorination

Diethylaminosulfur trifluoride (DAST) effectively converts hydroxyl or carbonyl groups to fluorinated motifs. For instance, in the synthesis of 3,4-difluoroproline derivatives, DAST fluorination of 4-ketoproline intermediates achieves difluorination at the 3,4-positions with 9–24% overall yield. Applied to the target compound, this method could fluorinate ketone intermediates within the furopyrrole framework.

Selectfluor-Based Difluorination

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct difluorination of carbonyl groups. In a one-pot protocol, treatment of 1-trifluoromethyl-1,3-diketones with Selectfluor in acetonitrile at reflux yields 2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one intermediates, which fragment to α,α-difluoroketones upon exposure to triethylamine. This method achieves 70–92% yields for difluorinated products.

Trifluoromethylation Techniques

The 2,2,2-trifluoro-1-aryl moiety is installed via trifluoroacetylation or cross-coupling:

  • Trifluoroacetylation : Reaction of arylboronic esters with trifluoroacetic anhydride in the presence of palladium catalysts introduces trifluoroacetyl groups. For example, 2-(3,4-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes Suzuki-Miyaura coupling with trifluoroacetyl chloride to form trifluoromethylated intermediates.

  • Nucleophilic Trifluoromethylation : Copper-mediated coupling of iodopyrroles with Me3SiCF3 provides access to trifluoromethyl-substituted heterocycles, though yields are moderate (50–60%).

Methoxyphenyl Group Installation

Aryl methoxy groups are introduced via cross-coupling or nucleophilic aromatic substitution:

  • Suzuki-Miyaura Coupling : Using 4-methoxyphenylboronic acid and palladium catalysts, aryl groups are appended to halogenated furopyrrole intermediates. For instance, brominated furo[3,2-b]pyrroles couple with boronic acids at 80°C in THF/H2O, yielding biaryl products with >80% efficiency.

  • Ullmann Coupling : Copper-catalyzed coupling of 4-iodoanisole with aminopyrroles forms C–N bonds, though this method requires elevated temperatures (120°C) and prolonged reaction times.

Integrated Synthetic Route

Combining these strategies, a plausible pathway for the target compound involves:

  • Furopyrrole Core Synthesis : Cyclocondensation of 4-methoxyphenyl-substituted furan with ethyl 2-aminopyrrole-4-carboxylate under microwave irradiation.

  • Difluorination : Treatment of the resulting ketone with Selectfluor in MeCN, followed by fragmentation with Et3N to install difluoro groups.

  • Trifluoromethylation : Copper-mediated coupling of the intermediate with Me3SiCF3.

  • Final Functionalization : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid to append the second aryl group.

Key Data Table :

StepReagents/ConditionsYield (%)Source Citation
Furopyrrole cyclizationMicrowave, HCl/EtOH, 100°C, 10 min85
DifluorinationSelectfluor, MeCN, reflux, 24 h92
TrifluoromethylationCuI, Me3SiCF3, DMF, 80°C, 12 h58
Suzuki couplingPd(PPh3)4, Na2CO3, THF/H2O, 80°C, 6 h82

Challenges and Optimization

  • Diastereomer Separation : Fluorination steps often produce diastereomers requiring chromatographic separation, as seen in 3,4-difluoroproline syntheses. Chiral HPLC or crystallization improves enantiomeric purity.

  • Yield Improvements : One-pot protocols, such as combining fluorination and coupling steps, reduce intermediate isolation and boost overall yields.

  • Green Chemistry : Replacing DAST with safer fluorinating agents (e.g., XtalFluor-E) mitigates toxicity concerns .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells. For instance, studies involving similar furo[3,2-b]pyrrol derivatives have demonstrated increased levels of p53 and caspase activation in MCF-7 breast cancer cells, suggesting a potential mechanism for anticancer effects .
  • Enzyme Inhibition : The compound's structural analogs have been investigated for their ability to inhibit specific enzymes like MEK (Mitogen Extracellular Signal-regulated Kinases), which are crucial in cancer signaling pathways. Inhibitory properties against such enzymes could lead to the development of novel cancer therapeutics .
  • Molecular Targeting : The unique structural features allow for targeted interactions with G protein-coupled receptors (GPCRs), which play significant roles in various physiological processes and are common targets in drug discovery .

Synthesis and Derivatives

The synthesis of (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-involves complex multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The compound has been identified as a precursor for various derivatives that may exhibit enhanced biological activity or selectivity.

Case Studies

Several case studies highlight the potential applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityIncreased p53 levels and apoptosis in MCF-7 cells were observed with similar compounds .
Study 2Enzyme InhibitionDemonstrated inhibitory effects on MEK enzymes in vitro .
Study 3Molecular DockingStrong hydrophobic interactions with GPCRs were noted, indicating potential for drug development targeting these receptors .

Mechanism of Action

The mechanism by which (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Furo[3,2-b]pyrrole Derivatives

  • Compound 13 (): This analog shares the furo[3,2-b]pyrrole core but incorporates trifluoromethylphenyl groups instead of methoxyphenyl substituents.
  • Compound from : A furopyrrolone derivative with a cyclohexyloxy group and chlorine substituent. The lack of fluorine atoms and methoxyphenyl groups results in reduced electronegativity and altered steric hindrance, impacting binding affinity in biological systems .

Pyridine and Thiadiazole Derivatives

  • 2-Fluoro-5-(4-fluorophenyl)pyridine (): While structurally distinct (pyridine core vs. furopyrrole), this compound shares fluorinated aromatic rings. The electron-withdrawing fluorine substituents enhance oxidative stability but reduce basicity compared to Compound T4 .
  • 5-(4-Substituted phenyl)-1,3,4-thiadiazoles (): These thiadiazole derivatives lack the fused oxygen-nitrogen heterocycle of Compound T4 , leading to differences in ring strain and conjugation. The pyrrole substituents in these compounds may exhibit weaker π-stacking interactions .

Stability and Reactivity

  • The trifluoromethyl group in Compound T4 increases resistance to enzymatic degradation compared to non-fluorinated analogs like the hydroxyl-containing compound in .

Physical and Chemical Properties

Table 1: Comparative Data for Key Compounds

Compound Core Structure Key Substituents Molecular Weight (g/mol) Solubility (LogP) Synthesis Method
Compound T4 Furo[3,2-b]pyrrole 4-Methoxyphenyl, CF₃, F ~550 (estimated) 3.2 (predicted) Fluorination/coupling
Compound 13 (Ev1) Furo[3,2-b]pyrrole Trifluoromethylphenyl ~600 4.1 Imidazolone formation
Compound 10 (Ev2) Tetrahydrofuran Difluoromethoxy, methoxyphenyl ~720 2.8 CuI-mediated fluorination
Compound Pyridine 4-Fluorophenyl, F ~207 2.5 Precursor fluorination

Key Observations:

  • Lipophilicity : Compound T4 exhibits moderate lipophilicity (LogP ~3.2), intermediate between the highly lipophilic Compound 13 (LogP 4.1) and the polar Compound 10 (LogP 2.8) .
  • Thermal Stability: Fluorinated analogs (e.g., Compound) show higher thermal stability (>200°C) than non-fluorinated heterocycles .

Biological Activity

The compound (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H16F4N2O3
  • Molecular Weight : 392.34 g/mol
  • CAS Number : 1027513-97-8

Synthesis

The synthesis of the compound involves several steps:

  • Starting Materials : The synthesis begins with 4-methoxyphenyl derivatives.
  • Reagents : Utilization of fluorinated reagents to introduce difluoromethyl groups.
  • Conditions : Reactions are typically conducted under reflux conditions with appropriate solvents to facilitate the formation of the furo-pyrrole structure.

Anticancer Activity

Research indicates that compounds similar to (T-4)-Difluoro exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives containing a furo-pyrrole core have shown promising results in inhibiting tumor growth and inducing apoptosis in MCF-7 breast cancer cells through mechanisms involving p53 activation and caspase-3 cleavage .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). SAR studies suggest that the introduction of trifluoromethyl groups enhances antibacterial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 0.25 μg/mL for similar compounds .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, preliminary studies suggest that (T-4)-Difluoro may possess anti-inflammatory properties. This is particularly relevant in models of chronic inflammation where such compounds have demonstrated the ability to inhibit pro-inflammatory cytokines.

Case Studies

StudyFindingsReference
Study on Anticancer ActivityInduced apoptosis in MCF-7 cells; increased p53 levels
Evaluation against MRSAMIC of 0.25 μg/mL; effective against resistant strains
Anti-inflammatory ModelReduced levels of TNF-alpha and IL-6 in vitro

Structure-Activity Relationship (SAR)

The biological activity of (T-4)-Difluoro is closely linked to its molecular structure. Key findings from SAR studies include:

  • Fluorination : The presence of difluoro and trifluoro groups significantly enhances biological activity by increasing lipophilicity and modifying electronic properties.
  • Substituent Effects : The positioning of methoxy groups on the phenyl rings plays a critical role in modulating activity, with para-substituted derivatives often exhibiting superior efficacy compared to ortho or meta positions.

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